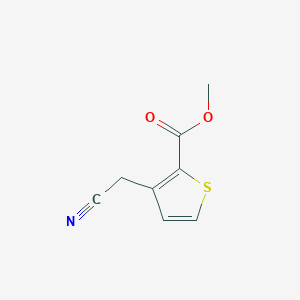
1-(4-Bromophenyl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)ethanol is a complex organic compound that features a bromophenyl group, a fluorobenzyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl ring using bromine or a brominating agent.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, often using a fluorobenzyl halide and a suitable base.
Piperidinyl Group Addition: The piperidinyl group is added through a reductive amination reaction, where a piperidine derivative reacts with an aldehyde or ketone in the presence of a reducing agent.
Final Coupling: The final step involves coupling the intermediates to form the desired compound, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like KMnO4 or CrO3.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like LiAlH4 or NaBH4.
Substitution: The bromophenyl and fluorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaOH, KOH, halogenating agents
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
1-(4-Bromophenyl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)ethanol involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-2-(4-(4-chlorobenzyl)piperidin-1-yl)ethanol
- 1-(4-Bromophenyl)-2-(4-(4-methylbenzyl)piperidin-1-yl)ethanol
- 1-(4-Bromophenyl)-2-(4-(4-ethylbenzyl)piperidin-1-yl)ethanol
Comparison: Compared to its analogs, 1-(4-Bromophenyl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H23BrFNO |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethanol |
InChI |
InChI=1S/C20H23BrFNO/c21-18-5-3-17(4-6-18)20(24)14-23-11-9-16(10-12-23)13-15-1-7-19(22)8-2-15/h1-8,16,20,24H,9-14H2 |
InChI Key |
MIOHFLDFRBPMGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)CC(C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13923560.png)
![Ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate](/img/structure/B13923561.png)
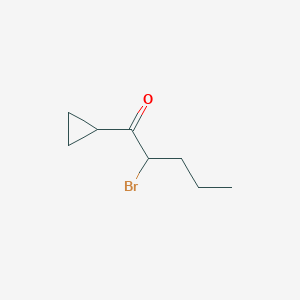
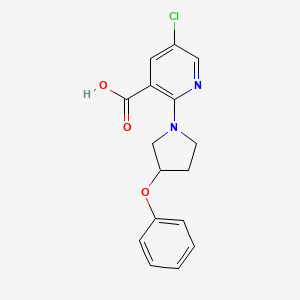
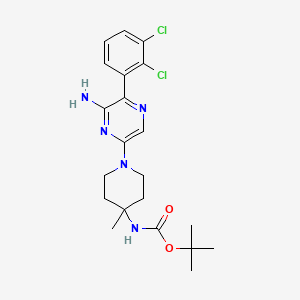
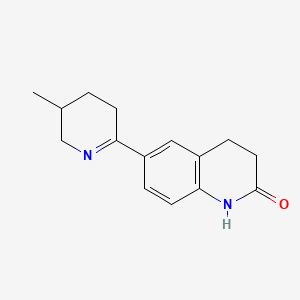

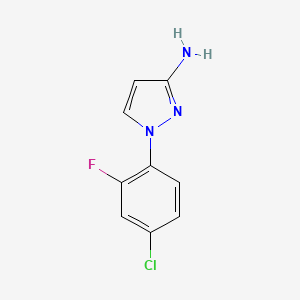
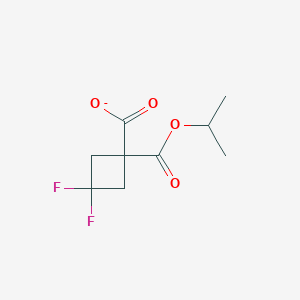
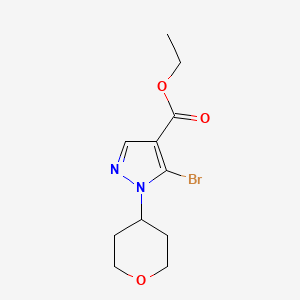
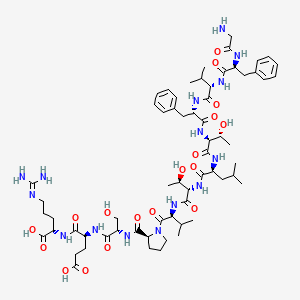
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B13923650.png)
